molecular formula C24H28N2O3 B6006437 2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Cat. No.: B6006437
M. Wt: 392.5 g/mol
InChI Key: IBUSOCODXIJJRB-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinoline core.

    Attachment of the Propan-2-yloxypropyl Group: This step involves the alkylation of the quinoline core with a propan-2-yloxypropyl halide in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or propan-2-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
  • 2-(3-ethoxyphenyl)-N-[3-(butan-2-yloxy)propyl]quinoline-4-carboxamide
  • 2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)butyl]quinoline-4-carboxamide

Uniqueness

2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and propan-2-yloxypropyl groups enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-4-28-19-10-7-9-18(15-19)23-16-21(20-11-5-6-12-22(20)26-23)24(27)25-13-8-14-29-17(2)3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSOCODXIJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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